molecular formula C17H17NOS B605116 AC-265347 CAS No. 1253901-26-6

AC-265347

カタログ番号: B605116
CAS番号: 1253901-26-6
分子量: 283.4 g/mol
InChIキー: IGSZVEPQZANNAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

AC265347は、次のようないくつかのタイプの化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化される可能性がありますが、詳細な反応経路は十分に文書化されていません。

    置換: この化合物は、特にベンゾチアゾール環を含む置換反応を起こす可能性があります。

これらの反応で一般的に使用される試薬には、酸化剤、還元剤、およびさまざまな溶媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

AC265347は、さまざまな科学研究に幅広く応用されています。

科学的研究の応用

Oncology: Neuroblastoma Treatment

AC-265347 has shown promising results in inhibiting neuroblastoma tumor growth. Key findings from recent studies include:

  • Tumor Growth Inhibition : this compound significantly reduces tumor growth in neuroblastoma xenograft models while maintaining normal plasma calcium levels, unlike other calcimimetics such as cinacalcet, which can induce hypocalcemia .
  • Mechanisms of Action : The compound promotes differentiation of neuroblastoma cells and induces specific gene expression changes associated with tumor suppression. Notably, it upregulates cancer testis antigens (CTAs), which are potential targets for immunotherapy .
  • Biased Signaling : this compound preferentially modulates signaling pathways involving pERK1/2 and IP1 accumulation, suggesting a unique mechanism that could enhance therapeutic efficacy while minimizing side effects .

Endocrinology: Hyperparathyroidism Management

In the context of hyperparathyroidism, this compound offers a potential alternative to existing treatments:

  • Calcium-Sensing Receptor Modulation : As an agonist and positive allosteric modulator of CaSR, this compound effectively suppresses parathyroid hormone (PTH) release with a lower risk of causing hypocalcemia compared to cinacalcet .
  • Clinical Implications : The ability to modulate CaSR signaling selectively may provide a safer therapeutic option for patients suffering from disorders related to calcium homeostasis, potentially improving quality of life and treatment adherence .

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound compared to other calcimimetics:

FeatureThis compoundCinacalcet
Mechanism Biased allosteric modulatorPositive allosteric modulator
Effect on Calcium Levels No significant reductionCan induce hypocalcemia
Target Pathway pERK1/2 and IP1 accumulationPrimarily Ca2+ mobilization
Tumor Growth Inhibition Yes (neuroblastoma)Limited efficacy
Clinical Use Potential for hyperparathyroidism managementEstablished but limited use

Case Study 1: Neuroblastoma Xenograft Models

A study demonstrated that this compound effectively inhibited tumor growth in LA-N-1 xenograft models. The compound's administration resulted in increased differentiation markers without affecting plasma calcium levels, showcasing its potential as a therapeutic agent for neuroblastoma .

Case Study 2: Hyperparathyroidism

In animal models, this compound suppressed PTH release significantly while minimizing the risk of hypocalcemia. This suggests that it could be a safer alternative for managing hyperparathyroidism compared to traditional treatments .

作用機序

AC265347は、カルシウム感知受容体の正の異種性調節因子として作用することで効果を発揮します。この受容体は、細胞外カルシウム恒常性の維持に重要な役割を果たすGタンパク質共役受容体です。AC265347は、リン酸化された細胞外シグナル調節キナーゼ1および2とイノシトールリン酸1の蓄積に向けたシグナル伝達を偏らせることで、カルシトニンの放出を誘導することなく、副甲状腺ホルモンのレベルを低下させます .

類似の化合物との比較

AC265347は、その独特の化学構造と低カルシウム血症を引き起こす可能性が低いことから、他のカルシウム感知受容体調節剤とは異なります。類似の化合物には以下が含まれます。

AC265347は、副作用が少ないカルシウム感知受容体シグナル伝達を調節するという独自の能力により際立っており、さらなる研究開発のための有望な候補となっています .

生物活性

AC-265347 is a novel compound classified as a biased allosteric modulator of the calcium-sensing receptor (CaSR). Its potential therapeutic applications, particularly in oncology, have garnered significant attention due to its unique biological activity profile compared to traditional calcimimetics.

This compound operates primarily by modulating the signaling pathways associated with the CaSR, which plays a critical role in calcium homeostasis and has been implicated in various malignancies, including neuroblastoma. Unlike other CaSR modulators such as cinacalcet, this compound does not induce hypocalcemia, making it a promising candidate for clinical applications where calcium level management is crucial.

Key Mechanisms:

  • Biased Signaling: this compound promotes differentiation in neuroblastoma cells without triggering the typical calcium signaling and endoplasmic reticulum (ER) stress responses associated with CaSR activation. This biased signaling is significant as it allows for targeted therapeutic effects while minimizing adverse effects related to calcium dysregulation .
  • Tumor Growth Inhibition: In preclinical models, this compound has demonstrated efficacy in inhibiting tumor growth in neuroblastoma xenografts. This effect is attributed to its ability to enhance differentiation markers and suppress tumor proliferation without affecting plasma calcium levels .

Research Findings

Several studies have explored the biological activity of this compound, providing insights into its pharmacodynamics and potential clinical applications.

Table 1: Summary of Key Findings on this compound

Study Model Key Findings References
Study 1Neuroblastoma XenograftInhibited tumor growth; increased differentiation markers (NEFL, S100B)
Study 2Rat ModelSuppressed PTH release with low hypocalcemia risk
Study 3PDX ModelsVariable response based on CaSR expression levels; HSJD-NB-001 model responsive

Case Studies

  • Neuroblastoma Treatment:
    In a study involving neuroblastoma cell lines and xenograft models, this compound significantly inhibited tumor growth while promoting neuronal differentiation. The exposure led to an upregulation of cancer testis antigens (CTAs), which may enhance immunotherapeutic strategies against neuroblastoma .
  • Calcium Homeostasis:
    A comparative analysis with cinacalcet revealed that this compound effectively suppressed parathyroid hormone (PTH) release in rats but did not induce significant hypocalcemia, making it a safer alternative for patients requiring CaSR modulation .

特性

IUPAC Name

1-(1,3-benzothiazol-2-yl)-1-(2,4-dimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NOS/c1-11-8-9-13(12(2)10-11)17(3,19)16-18-14-6-4-5-7-15(14)20-16/h4-10,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSZVEPQZANNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C2=NC3=CC=CC=C3S2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253901-26-6
Record name 1253901-26-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。